Piperazine-2,2,3,3,5,5,6,6-d8 dihydrochloride

Beschreibung

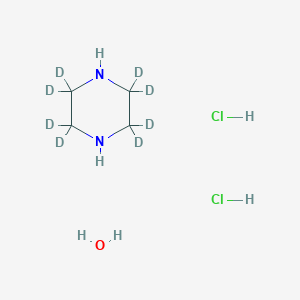

Piperazine-2,2,3,3,5,5,6,6-d8 dihydrochloride (CAS: 314062-45-8) is a deuterated derivative of piperazine dihydrochloride, where eight hydrogen atoms are replaced with deuterium at the 2, 3, 5, and 6 positions of the piperazine ring. This compound is synthesized via electrocatalytic reductive deuteration using D₂O as the deuterium source, a method developed to enhance isotopic labeling efficiency in pharmaceutical and materials science applications . Its molecular formula is C₄H₄D₈Cl₂N₂ (anhydrous) or C₄H₆D₈Cl₂N₂O (monohydrate) . The deuterium substitution improves metabolic stability and pharmacokinetic properties, making it valuable in drug development and NMR-based studies .

Eigenschaften

IUPAC Name |

2,2,3,3,5,5,6,6-octadeuteriopiperazine;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2ClH.H2O/c1-2-6-4-3-5-1;;;/h5-6H,1-4H2;2*1H;1H2/i1D2,2D2,3D2,4D2;;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVBNUIFDLXAFI-JWDQIEIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1.O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(NC(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])[2H].O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Conditions and Parameters

-

Deuterium Source : High-purity deuterium gas (D₂) is employed as the isotopic reagent.

-

Catalyst : Platinum (Pt) or palladium (Pd) catalysts are typically used to facilitate hydrogen-deuterium exchange under controlled conditions.

-

Temperature : Reactions are conducted at elevated temperatures (120–150°C) to optimize deuteration efficiency.

-

Pressure : Elevated pressures (3–5 atm) ensure sufficient D₂ solubility in the reaction medium.

Post-deuteration, the product is treated with hydrochloric acid to form the dihydrochloride salt, which is then purified via recrystallization from ethanol or aqueous HCl.

Stepwise Isotopic Labeling

An alternative approach involves sequential deuteration at specific carbon positions to achieve the desired isotopic pattern. This method is favored for its precision in controlling deuterium placement.

Key Steps

-

Selective Protection : Piperazine is functionalized with protecting groups (e.g., Boc or Fmoc) to isolate specific hydrogen positions for deuteration.

-

Deuterium Exchange : Exposed positions undergo deuteration using D₂O or deuterated acids (e.g., DCl in D₂O).

-

Deprotection and Salt Formation : Protecting groups are removed, followed by hydrochloride salt formation under anhydrous conditions.

This method yields a higher isotopic purity (>98%) but requires additional synthetic steps compared to catalytic deuteration.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability while maintaining isotopic integrity.

Process Overview

-

Continuous Flow Reactors : Deuterium gas is circulated through a reactor containing piperazine and catalyst, enabling continuous deuteration.

-

In-Line Monitoring : Real-time mass spectrometry ensures deuteration levels meet specifications (≥95% isotopic purity).

-

Crystallization : The dihydrochloride salt is precipitated using concentrated HCl and dried under vacuum to prevent hygroscopicity.

Comparative Analysis of Methods

| Method | Deuteration Efficiency | Isotopic Purity | Scalability | Cost |

|---|---|---|---|---|

| Catalytic Deuteration | 90–95% | 95–97% | High | Moderate |

| Stepwise Labeling | 98–99% | 98–99% | Low | High |

| Industrial Production | 93–96% | 95–96% | Very High | Low |

Challenges and Optimization Strategies

Common Issues

-

Incomplete Deuteration : Residual protium may persist at sterically hindered positions.

-

Catalyst Poisoning : Impurities in the starting material can deactivate catalysts, reducing efficiency.

Mitigation Approaches

-

Catalyst Regeneration : Periodic treatment with dilute acids restores catalytic activity.

-

High-Purity Reagents : Use of ultra-pure D₂ and rigorously dried solvents minimizes side reactions.

Recent Advances in Synthesis

Emerging techniques, such as microwave-assisted deuteration and flow chemistry, are being explored to reduce reaction times and improve yields. These methods leverage controlled energy input and enhanced mass transfer to achieve near-quantitative deuteration in under 12 hours .

Analyse Chemischer Reaktionen

Types of Reactions: Piperazine-2,2,3,3,5,5,6,6-d8 dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form deuterated derivatives of piperazine.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed.

Major Products: The major products formed from these reactions include deuterated N-oxides, reduced piperazine derivatives, and substituted piperazine compounds .

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Piperazine-2,2,3,3,5,5,6,6-d8 dihydrochloride serves as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its deuterium atoms allow for precise tracking of compounds in complex mixtures:

- Mass Spectrometry : The compound aids in quantifying the presence of piperazine derivatives by providing a reliable reference point during analysis. This is particularly useful in metabolic studies where understanding the fate of drugs in biological systems is crucial .

- Nuclear Magnetic Resonance : In NMR studies, the presence of deuterium improves spectral resolution and reduces background noise, facilitating better interpretation of molecular structures and dynamics .

Pharmacological Research

In pharmacology, this compound is utilized to study drug metabolism and pharmacokinetics:

- Metabolic Pathway Tracing : By incorporating this compound into drug formulations, researchers can monitor how drugs are metabolized in vivo. The deuterated label allows for differentiation between the labeled drug and its metabolites during analysis.

- Pharmacodynamics : The compound acts as a GABA receptor agonist and has shown efficacy against certain parasitic infections by inducing flaccid paralysis in worms . This highlights its potential role in developing new antiparasitic therapies.

Biological Studies

The biological applications of this compound are extensive:

- Protein-Ligand Interaction Studies : Its isotopic labeling facilitates the study of interactions between piperazine derivatives and various biological molecules. This can help elucidate binding affinities and the dynamics of these interactions within cellular environments .

- Toxicological Assessments : Research on the safety profile of piperazine derivatives often includes studies on their metabolic pathways using deuterated compounds to trace their excretion and potential toxicity .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound:

Wirkmechanismus

The mechanism of action of Piperazine-2,2,3,3,5,5,6,6-d8 dihydrochloride is similar to that of non-deuterated piperazine. It acts as a gamma-aminobutyric acid (GABA) receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of certain organisms, such as parasitic worms .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Piperazine Dihydrochloride (Non-Deuterated)

- Physical Properties :

- Chemical Properties: pKa Values: pK₁ = 5.32 and pK₂ = 9.70 at infinite dilution, derived from Debye-Hückel extrapolation . Buffer Utility: Effective in pH 2.5–9.9 ranges, non-toxic, and compatible with seawater .

- Mutagenicity : Forms mutagenic N-nitroso compounds in vivo when reacted with nitrites, with ~50–70% nitrosation efficiency .

Piperazine Hydrochloride

- Physical Properties :

- Synthesis : Produced via partial neutralization of piperazine dihydrochloride with anhydrous piperazine .

Trimetazidine Dihydrochloride (1-(2,3,4-Trimethoxybenzyl)piperazine Dihydrochloride)

- Structure : Aryl-substituted derivative with vasodilatory properties.

- Applications : Used as an anti-angina agent; synthesized via chloromethylation of 1,2,3-trimethoxybenzene followed by piperazine condensation .

- Differentiation : Unlike the deuterated compound, Trimetazidine’s biological activity stems from its aromatic substitution rather than isotopic effects.

Glycylglycine as a Buffer Component

- Comparison :

Other Piperazine Derivatives

- HBK Series : Xanthone derivatives (e.g., HBK-5, HBK-8) with piperazine moieties show antidepressant and anxiolytic activity .

- Benzoxazolone/Benzothiazolone Ligands : Piperazine-based heterodimers exhibit NMDA/GluK1 receptor antagonism, highlighting structural versatility in drug design .

Data Tables

Table 1: NMR Chemical Shifts of Piperazine Derivatives

| Compound | ¹H NMR (δ) | ¹³C NMR (δ) | Reference |

|---|---|---|---|

| Piperazine | 2.74 | 47.5 | |

| Piperazine Hydrochloride | 3.11 | 45.3 | |

| Piperazine Dihydrochloride | 3.59 | 43.1 | |

| Piperazine-d8 Dihydrochloride* | N/A† | N/A† | – |

*Deuterium substitution expected to further deshield protons and shield carbons, but specific data unavailable. †No direct evidence provided for deuterated compound.

Table 2: Thermal Stability (TGA)

| Compound | Mass Loss (%) | Temperature Range (°C) | Cause | Reference |

|---|---|---|---|---|

| Piperazine Dihydrochloride | 13.90 | 25–190 | Water release | |

| Piperazine Hydrochloride | 5.08 | 25–140 | Solvent volatility |

Table 3: pKa Values and Buffer Preparation

| Compound | pK₁ | pK₂ | Buffer Preparation (25°C) | Reference |

|---|---|---|---|---|

| Piperazine Dihydrochloride | 5.32 | 9.70 | 0.1591 g in 100 mL H₂O + NaOH titration | |

| Glycylglycine | 3.14 | 8.18 | 0.1321 g in 100 mL H₂O + NaOH titration |

Biologische Aktivität

Piperazine-2,2,3,3,5,5,6,6-d8 dihydrochloride (Pip-d8) is a deuterated derivative of piperazine that exhibits significant biological activity, particularly as a gamma-aminobutyric acid (GABA) receptor agonist. This compound has garnered attention for its unique isotopic labeling properties that enhance its utility in various scientific applications, including pharmacology and analytical chemistry.

- Molecular Formula : C4D8N2·2HCl

- Molecular Weight : Approximately 167.11 g/mol

- Isotopic Composition : Eight hydrogen atoms replaced with deuterium

Pip-d8 primarily functions as a GABA receptor agonist. Its interaction with GABA receptors on muscle membranes leads to hyperpolarization of nerve endings. This mechanism is particularly effective against parasitic worms, inducing flaccid paralysis and facilitating their expulsion from hosts. Additionally, Pip-d8 inhibits acetylcholinesterase activity, which enhances acetylcholine levels and further influences muscle dynamics.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| GABA Receptor Agonism | Binds to GABA receptors causing hyperpolarization of nerve endings leading to paralysis in parasites. |

| Acetylcholinesterase Inhibition | Increases acetylcholine levels by inhibiting its breakdown, impacting muscle contraction dynamics. |

| Anthelmintic Properties | Effective against various parasitic worms due to its mechanism of action on GABA receptors. |

Case Studies

- Anthelmintic Efficacy : A study demonstrated that Pip-d8 effectively caused paralysis in Ascaris suum, a common parasitic worm in pigs. The compound's action was traced through metabolic studies using mass spectrometry to monitor the distribution and metabolism of deuterated compounds within biological systems.

- Metabolic Pathway Analysis : Research involving human subjects showed that after administration of Pip-d8 dihydrochloride, the deuterium label was preserved in the resulting metabolites. This allowed researchers to track metabolic pathways and understand the pharmacokinetics of piperazine derivatives more effectively .

- Safety and Toxicology Studies : In a 90-day study involving rats administered various doses of piperazine dihydrochloride (including Pip-d8), no significant adverse effects were noted at lower doses. However, higher doses resulted in degenerative changes in the liver and kidneys .

Applications in Research

Pip-d8 dihydrochloride is widely used in various scientific fields:

- Analytical Chemistry : It serves as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its isotopic labeling properties.

- Pharmacology : Used to trace metabolic pathways and analyze protein-ligand interactions .

- Industrial Applications : Employed in the synthesis of deuterated compounds for pharmaceutical development.

Q & A

Q. What synthetic methodologies achieve high isotopic purity in Piperazine-2,2,3,3,5,5,6,6-d8 dihydrochloride for pharmaceutical applications?

The compound can be synthesized via electrocatalytic reductive deuteration using D₂O as the deuterium source. This method, developed by Li et al., enables selective deuteration of heteroarenes with >97% isotopic purity. Key steps include:

- Electrochemical reduction of D₂O to generate deuterium radicals.

- Deuterium incorporation into the piperazine backbone under controlled potential (-1.2 V vs Ag/AgCl).

- Post-synthetic purification via recrystallization to remove non-deuterated byproducts .

Alternative pathways involve nucleophilic substitution using deuterated reagents, though electrochemical methods minimize side reactions .

Q. Which analytical techniques are critical for verifying deuteration levels and structural integrity?

- Mass Spectrometry (MS): High-resolution MS (HRMS) quantifies deuterium incorporation via isotopic peak distribution analysis.

- NMR: ²H NMR confirms deuterium placement at C2,3,5,6 positions, while ¹³C NMR detects isotopic shifts in the piperazine ring .

- Titration: Acid-base titration (e.g., with 0.1 M NaOH) determines buffer capacity and pKa values (pK₁ = 5.32, pK₂ = 9.70 at infinite dilution) to assess solution-phase behavior .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Exposure Limits: Follow ACGIH TLV-TWA (5 mg/m³) and NIOSH REL (5 mg/m³) for airborne particulates .

- PPE: Use nitrile gloves, lab coats, and fume hoods to prevent inhalation or skin contact.

- Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal to avoid toxic byproduct formation .

Advanced Research Questions

Q. How does deuteration impact metabolic stability in pharmacokinetic studies?

Deuteration at the 2,3,5,6 positions slows hepatic metabolism by introducing a kinetic isotope effect (KIE), prolonging half-life (t₁/₂) in preclinical models. Key considerations:

Q. How can researchers resolve discrepancies in deuterium retention between in vitro and in vivo studies?

Contradictions often arise from isotopic exchange in biological matrices. Mitigation strategies include:

Q. What experimental designs address conflicting reports on nitrosamine formation under gastric conditions?

Conflicting carcinogenicity data stem from pH-dependent nitrosation. A stepwise approach is recommended:

Q. How can this compound serve as a non-toxic buffer in deuterated biochemical assays?

Piperazine-d8 dihydrochloride acts as a low-toxicity buffer (vs. Tris or HEPES) in deuterated environments. Key applications:

- NMR Spectroscopy: Prepare 0.1 M solutions in D₂O for pH* calibration (pH 5.0–9.5).

- Protein Studies: Maintain pD 7.4 in deuterated enzyme assays to mimic physiological conditions.

- Stability: Freshly prepare solutions to avoid hydrolysis or toxic byproduct formation .

Methodological Tables

Q. Table 1. Buffer Preparation Guidelines

| Component | Concentration (M) | pH Range (25°C) | Notes |

|---|---|---|---|

| Piperazine-d8 dihydrochloride | 0.05–0.2 | 5.0–6.5 | Adjust with NaOD/DCl for pD |

| Glycylglycine | 0.05–0.2 | 7.5–9.0 | Avoid long-term storage |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.